molecular formula C16H7N3O3 B12468639 {[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)furan-3-yl]methylidene}propanedinitrile

{[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)furan-3-yl]methylidene}propanedinitrile

Cat. No.: B12468639
M. Wt: 289.24 g/mol
InChI Key: AFDKRQFAZYQQJN-UHFFFAOYSA-N
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Description

2-{[4-(1,3-dioxo-2H-isoindol-5-yl)furan-3-yl]methylidene}propanedinitrile is a complex organic compound characterized by its unique structure, which includes a furan ring, an isoindole moiety, and a propanedinitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(1,3-dioxo-2H-isoindol-5-yl)furan-3-yl]methylidene}propanedinitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Moiety: This step involves the reaction of phthalic anhydride with an amine to form the isoindole structure.

    Introduction of the Furan Ring: The furan ring is introduced through a cyclization reaction involving a suitable precursor.

    Formation of the Propanedinitrile Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(1,3-dioxo-2H-isoindol-5-yl)furan-3-yl]methylidene}propanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[4-(1,3-dioxo-2H-isoindol-5-yl)furan-3-yl]methylidene}propanedinitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-{[4-(1,3-dioxo-2H-isoindol-5-yl)furan-3-yl]methylidene}propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: A compound with a similar isoindole structure but different functional groups.

    4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid octyl ester: Another compound with an isoindole moiety but different substituents.

Uniqueness

The uniqueness of 2-{[4-(1,3-dioxo-2H-isoindol-5-yl)furan-3-yl]methylidene}propanedinitrile lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H7N3O3

Molecular Weight

289.24 g/mol

IUPAC Name

2-[[4-(1,3-dioxoisoindol-5-yl)furan-3-yl]methylidene]propanedinitrile

InChI

InChI=1S/C16H7N3O3/c17-5-9(6-18)3-11-7-22-8-14(11)10-1-2-12-13(4-10)16(21)19-15(12)20/h1-4,7-8H,(H,19,20,21)

InChI Key

AFDKRQFAZYQQJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=COC=C3C=C(C#N)C#N)C(=O)NC2=O

Origin of Product

United States

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